

# On-Surface Synthesis of Boroxine-Based Molecules: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boroxine*

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This document provides detailed application notes and protocols for the on-surface synthesis of **boroxine**-based molecules, a versatile method for creating functionalized surfaces and two-dimensional covalent organic frameworks (2D-COFs). The protocols are based on established methodologies and are intended to guide researchers in the successful fabrication and characterization of these promising molecular architectures.

## Introduction

On-surface synthesis offers a bottom-up approach to construct atomically precise molecular structures directly on a substrate.<sup>[1]</sup> The condensation of boronic acid precursors is a particularly robust and facile method for forming **boroxine** rings—six-membered rings of alternating boron and oxygen atoms.<sup>[1]</sup> This reaction can be utilized to create discrete **boroxine**-containing molecules or extended 2D covalent organic frameworks (COFs) with tunable chemical and morphological properties.<sup>[1][2]</sup> These structures are of significant interest for applications in molecular electronics, sensing, and catalysis.<sup>[1]</sup>

The synthesis typically involves the sublimation of boronic acid precursors onto a clean, atomically flat surface under ultra-high vacuum (UHV) conditions. Subsequent thermal annealing promotes the dehydration and condensation of the precursors into the desired **boroxine** structures. The process can be monitored and the final products characterized using a suite of surface-sensitive techniques, including scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS).

# Experimental Protocols

## Substrate Preparation

A clean and well-ordered substrate is crucial for successful on-surface synthesis. The following protocol is for the preparation of an Au(111) single crystal, a commonly used substrate.

### Protocol 2.1: Au(111) Substrate Cleaning

- Sputtering: The Au(111) single crystal is cleaned by cycles of Ar<sup>+</sup> sputtering. This process removes surface contaminants.
- Annealing: Following sputtering, the crystal is annealed to a temperature of approximately 750 K.<sup>[3]</sup> This step restores the crystalline order of the surface, leading to the characteristic herringbone reconstruction of Au(111).<sup>[4]</sup>
- Verification: The cleanliness and order of the surface should be verified by STM or other appropriate surface characterization techniques before molecular deposition.

## On-Surface Synthesis of Triphenylboroxine (TPB) on Au(111)

This protocol describes the synthesis of a discrete **boroxine**-containing molecule, **triphenylboroxine** (TPB), from a phenylboronic acid (PBA) precursor.

### Protocol 2.2: Synthesis of TPB on Au(111)

- Precursor Preparation: Phenylboronic acid (PBA) is placed in a suitable evaporator (e.g., a Knudsen cell). The precursor should be thoroughly outgassed to remove volatile impurities before deposition.
- Deposition: The PBA precursor is sublimated from the evaporator onto the clean Au(111) substrate held at a temperature that allows for surface diffusion and reaction. Deposition at a substrate temperature of approximately 330 K has been shown to be effective for the formation of **trinaphthylboroxine**, a similar molecule.<sup>[3]</sup>
- Condensation Reaction: Upon adsorption on the Au(111) surface, three PBA molecules undergo a self-condensation reaction to form one TPB molecule, releasing three molecules

of water as a byproduct.<sup>[5]</sup> This process occurs spontaneously on the surface.<sup>[5]</sup>

- Annealing (Optional): Gentle annealing of the sample may be performed to promote long-range ordering of the synthesized TPB molecules.
- Characterization: The resulting TPB molecules on the Au(111) surface are then characterized in-situ using STM and XPS.

## On-Surface Synthesis of a 2D Boroxine-Based Covalent Organic Framework (COF)

This protocol outlines the synthesis of an extended 2D **boroxine** COF from a precursor with multiple boronic acid groups.

### Protocol 2.3: Synthesis of a 2D **Boroxine** COF on Au(111)

- Precursor Selection: Choose a precursor molecule with at least two boronic acid groups to enable the formation of an extended network. For example, 3,5,3',5'-tetrakis(dihydroxyboryl)dibenzo[g,p]chrysene (THDB) can be used.<sup>[6]</sup>
- Precursor Deposition: Sublimate the precursor onto the clean Au(111) substrate. The substrate temperature during deposition is a critical parameter. For THDB on Au(111), deposition with the sample held in the range of 300-450 K leads to the formation of a monolayer.<sup>[7]</sup>
- Polymerization: The condensation reaction between the boronic acid groups of adjacent precursor molecules leads to the formation of **boroxine** linkages, resulting in a 2D COF. The water byproduct is typically pumped away in UHV, which can make the reaction irreversible and potentially lead to a lower degree of crystallinity.<sup>[4][6]</sup>
- Dynamic Covalent Chemistry (Optional for improved crystallinity): To improve the crystallinity of the COF, dynamic covalent chemistry can be employed.<sup>[6]</sup> This involves introducing a controlled partial pressure of water vapor during or after the synthesis. The presence of water allows for the reversible formation of **boroxine** bonds, enabling error correction and the formation of a more ordered, thermodynamically stable framework.<sup>[4][6]</sup> For a **boroxine** framework on Au(111) at 393 K, a water partial pressure of approximately 0.5 mbar is needed to shift the equilibrium towards the monomers.<sup>[4]</sup>

- Characterization: Characterize the morphology and chemical nature of the synthesized 2D COF using STM and XPS.

## Data Presentation

### Precursor Molecules and Substrates

Precursor Molecule	Abbreviation	Substrate(s)	Resulting Structure	Reference(s)
Phenylboronic Acid	PBA	Au(111)	Triphenylboroxine (TPB)	[5]
Naphthyl-boronic Acid	NBA	Au(111)	Trinaphthylboroxine (TNB)	[1][3]
10-bromoanthracene-9-boronic acid	BABA	Ag(001), Ag(111)	Chiral organometallic oligomers	[8]
3,5,3',5'-tetrakis(dihydroxyboryl)dibenzo[g, p]chrysene	THDB	Au(111)	2D Boroxine COF	[6][7]
1,3,5-tris(4-aminophenyl)benzene and formylphenylboronic acid	TAPB	HOPG	Imine-boroxine hybrid COF	[2][9]

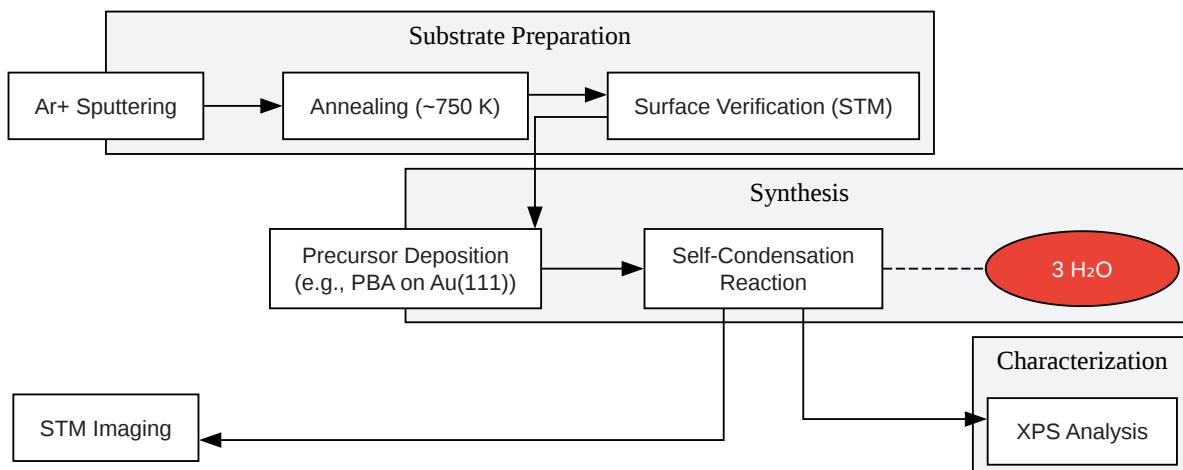
### XPS Core Level Binding Energies

The following table summarizes typical B 1s and O 1s core level binding energies observed for **boroxine**-based structures on Au(111). These values can be used as a reference for confirming the formation of **boroxine** rings.

System	Core Level	Binding Energy (eV)	Reference(s)
Trinaphthylboroxine (TNB) on Au(111)	B 1s	~193	[1]
2D Boroxine COF on Au(111)	B 1s	192.6	[7]
Triphenylboroxine (TPB) on Au(111)	B 1s	191.2	[7]

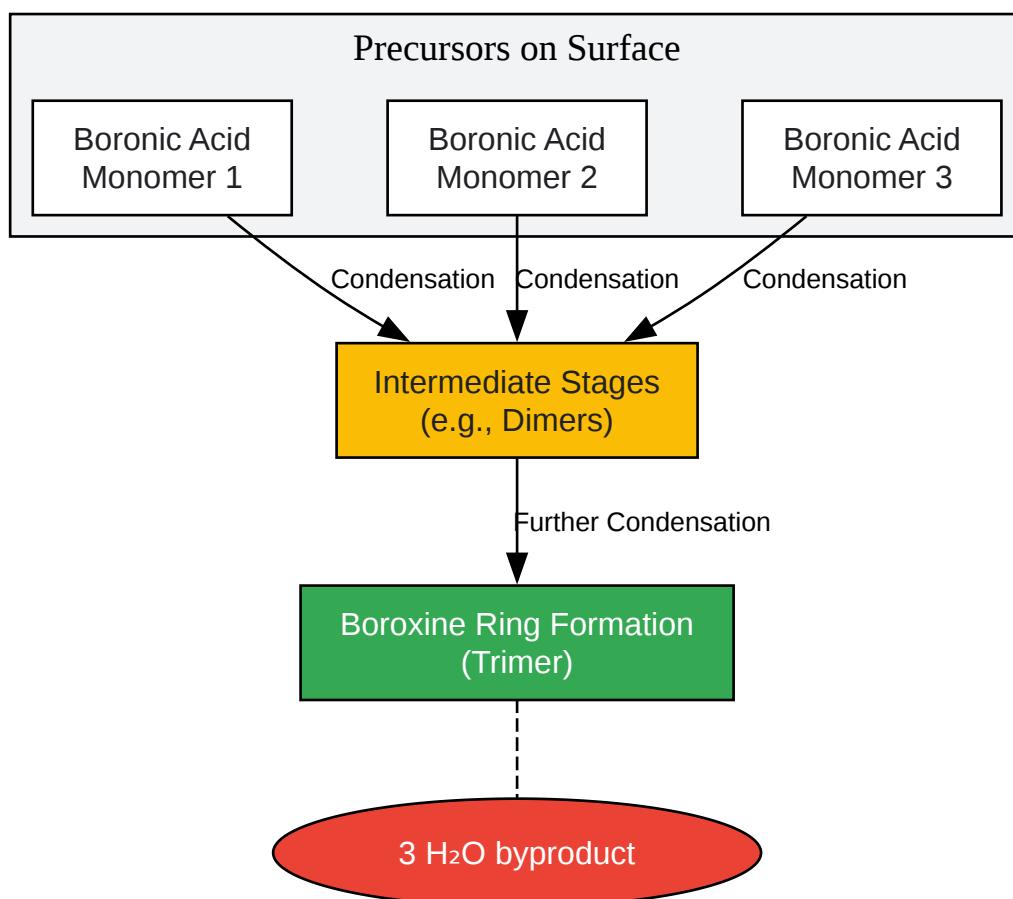
Note: Binding energies can be influenced by the specific molecular environment and the interaction with the substrate. The Au 4f<sub>7/2</sub> peak at 84.0 eV is often used as a reference for energy calibration.[5]

## Visualizations



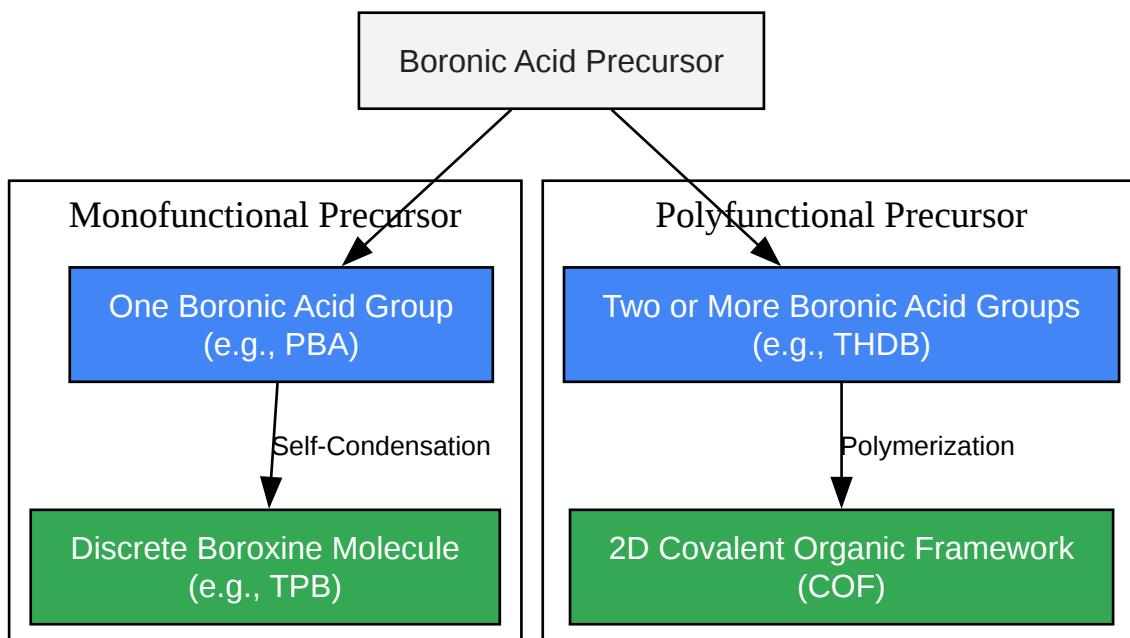
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Caption: Workflow for the on-surface synthesis of **boroxine**-based molecules.



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Caption: Reaction pathway for **boroxine** formation from boronic acid precursors.



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Caption: Precursor functionality determines the final molecular architecture.

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